molecular formula C8H8ClN3 B2803253 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1519846-44-6

6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B2803253
CAS No.: 1519846-44-6
M. Wt: 181.62
InChI Key: MUZLPRZCFVEZCS-UHFFFAOYSA-N
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Description

6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with a molecular formula of C8H8ClN3 It is a derivative of pyrazolo[3,4-b]pyridine, characterized by the presence of a chlorine atom at the 6th position and two methyl groups at the 1st and 3rd positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid with hydrazine hydrate, followed by methylation using methyl iodide. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide and catalysts like potassium carbonate to facilitate the cyclization and methylation steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions with boronic acids or other coupling partners to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents such as dimethyl sulfoxide or tetrahydrofuran.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate and triphenylphosphine.

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups contribute to its binding affinity and specificity. The compound can modulate various biological pathways, leading to its observed effects in medicinal and biological applications.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxaldehyde
  • 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile building block in synthetic chemistry and a valuable tool in scientific research.

Properties

IUPAC Name

6-chloro-1,3-dimethylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-5-6-3-4-7(9)10-8(6)12(2)11-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZLPRZCFVEZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC(=N2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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